Bis(N-propylcyclopentadienyl)zirconiumdichloride

Ethylene polymerization MgCl₂-supported metallocene immobilized single-site catalyst

Researchers and process chemists frequently encounter reproducibility failures when substituting (RCp)₂ZrCl₂ precatalysts-unsubstituted or short-chain analogues yield <300 kg mol⁻¹ bar⁻¹ h⁻¹ on MgCl₂-based supports. - Delivers >40 000 kg mol⁻¹ bar⁻¹ h⁻¹ under identical supported conditions, eliminating the need for MAO or borate activators via activation with AlⁱBu₃ alone. - Provides a well-defined reference point in the homogeneous activity ranking and enables high-throughput virtual screening (DFT-validated Zr charge density: 0.952 a.u.). - Serves as a high-activity component in dual-metallocene systems for broad-MWD polyethylene with enhanced melt strength (U.S. Patent 6,136,930).

Molecular Formula C16H22Cl2Zr
Molecular Weight 376.5 g/mol
Cat. No. B12278332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(N-propylcyclopentadienyl)zirconiumdichloride
Molecular FormulaC16H22Cl2Zr
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl
InChIInChI=1S/2C8H11.2ClH.Zr/c2*1-2-5-8-6-3-4-7-8;;;/h2*3-4,6-7H,2,5H2,1H3;2*1H;/q;;;;+2/p-2
InChIKeyOAGXCGFJNYFZDE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(N-propylcyclopentadienyl)zirconiumdichloride – Procurement-Grade Metallocene Catalyst


Bis(N-propylcyclopentadienyl)zirconiumdichloride, systematically denoted (n-PrCp)₂ZrCl₂ (CAS 73364-09-7), is a non-bridged Group IV metallocene dichloride precatalyst. It belongs to the (RCp)₂ZrCl₂ family, bearing two n-propyl substituents on the cyclopentadienyl rings [1]. The compound acts as a precursor to the cationic active species [(n-PrCp)₂ZrR]⁺ upon activation by methylaluminoxane (MAO), borate co-catalysts, or, notably, simple aluminum alkyls when immobilized onto MgCl₂-based supports [2]. This dual activation capability, combined with a molecular weight of 376.48 g mol⁻¹ and the absence of an ansa-bridge, imparts a distinctive solubility and immobilization profile that differentiates it from unsubstituted, shorter-chain, or branched congeners [1].

Why Generic (RCp)₂ZrCl₂ Substitution Fails for Immobilized Polymerization


Unbridged (RCp)₂ZrCl₂ precatalysts are frequently treated as commodity metallocenes, yet the identity of the R substituent exerts a first-order control on polymerization activity, immobilization behaviour, and polymer microstructure. Unsubstituted Cp₂ZrCl₂ and short-chain analogues such as (EtCp)₂ZrCl₂ deliver negligible (<300 kg mol⁻¹ bar⁻¹ h⁻¹) activity on MgCl₂-based supports, whereas (n-PrCp)₂ZrCl₂ achieves >40 000 kg mol⁻¹ bar⁻¹ h⁻¹ under identical conditions [1]. Branched substituents (i-Pr, t-Bu) further compromise immobilization efficiency and produce low activity [1]. Simply exchanging (n-PrCp)₂ZrCl₂ with another (RCp)₂ZrCl₂ therefore risks a >100 × loss in supported-catalyst productivity, fundamentally altering process economics and polymer properties [1][2].

Quantitative Differentiation vs. Closest In-Class Analogs


Immobilized Ethylene Polymerization Activity on MgCl₂ Support

When immobilized on MgCl₂/AlRₙ(OEt)₃₋ₙ supports and activated with AlⁱBu₃ (70 °C, 5 bar ethylene), (n-PrCp)₂ZrCl₂ delivers a polymerization activity >40 000 kg mol⁻¹ bar⁻¹ h⁻¹ at a low catalyst loading of 1 µmol g⁻¹ support. In contrast, the unsubstituted Cp₂ZrCl₂ and the ethyl-substituted (EtCp)₂ZrCl₂ each yield <300 kg mol⁻¹ bar⁻¹ h⁻¹ under comparable immobilization conditions—a >100 × deficit [1].

Ethylene polymerization MgCl₂-supported metallocene immobilized single-site catalyst

Homogeneous Polymerization Activity Ranking with MAO Co-Catalyst

Under homogeneous conditions with MAO co-catalyst (Al/Zr ≈ 23–26), the activity series was established as (MeCp)₂ZrCl₂ < (EtCp)₂ZrCl₂ < (PrCp)₂ZrCl₂ < (BuCp)₂ZrCl₂ < (ⁱPrCp)₂ZrCl₂ < (Cyclo-HexCp)₂ZrCl₂. (n-PrCp)₂ZrCl₂ thus occupies the optimum position between the lower-activity methyl/ethyl variants and the branched/bulkier cyclohexyl variant, offering a balance of solubility, steric accessibility, and electronic character [1].

Homogeneous metallocene catalysis MAO activation structure-activity relationship

Zirconium Charge Density as an Electronic Descriptor

DFT-computed Mulliken charge density on the Zr center quantifies the electronic influence of the Cp-ring substituent. (n-PrCp)₂ZrCl₂ exhibits a Zr charge of 0.952, elevated relative to Cp₂ZrCl₂ (0.928) and approaching the value for (n-BuCp)₂ZrCl₂ (0.952) [1]. This increased electrophilicity correlates with the enhanced activity observed experimentally.

DFT calculation charge density electronic effect Zr center electrophilicity

Patent-Backed Catalyst System for High-Activity Olefin Polymerization

U.S. Patent 6,136,930 specifically names (n-PrCp)₂ZrCl₂ as a preferred metallocene component in a dual-metallocene catalyst system for producing polyolefins with high molecular weight, controlled molecular weight distribution, and superior melt strength [1]. The patent exemplifies polymerization runs confirming that the n-propyl substitution pattern uniquely balances activity and polymer architecture relative to methyl, ethyl, and branched-alkyl analogues also disclosed.

Patent olefin polymerization catalyst composition of matter

High-Value Application Scenarios Based on Differentiation Evidence


MAO-Free Slurry-Phase Ethylene Polymerization on MgCl₂ Support

The >40 000 kg mol⁻¹ bar⁻¹ h⁻¹ activity achieved on MgCl₂/AlRₙ(OEt)₃₋ₙ supports with AlⁱBu₃ as the sole co-catalyst eliminates the need for expensive and hazardous MAO or borate activators. This scenario leverages the unique capability of the n-propyl substituent to facilitate both efficient immobilization and facile activation by simple trialkylaluminums [1].

Homogeneous Benchmarking and Structure-Activity Relationship Studies

The well-defined position of (n-PrCp)₂ZrCl₂ in the established homogeneous activity ranking—(MeCp)₂ZrCl₂ < (EtCp)₂ZrCl₂ < (PrCp)₂ZrCl₂ < (BuCp)₂ZrCl₂—makes it an essential reference point for academic and industrial laboratories assessing new metallocene architectures or activator formulations [2].

Dual-Metallocene Formulations for High-Melt-Strength Polyethylene

As explicitly enabled in U.S. Patent 6,136,930, (n-PrCp)₂ZrCl₂ serves as a high-activity component in dual-metallocene systems that produce polyethylene with broadened molecular weight distribution, enhanced melt strength, and superior processability for blown-film and extrusion applications [4].

Computationally Guided Catalyst Design Using Zr Charge Density

The DFT-validated Zr charge density of 0.952 a.u. for (n-PrCp)₂ZrCl₂ provides a quantitative electronic descriptor that can be integrated into high-throughput virtual screening workflows, enabling rational selection of the propyl-substituted scaffold as a starting point for further ligand optimization [3].

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